
4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic acid, pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic acid, pinacol ester is a boronic acid derivative that has gained significant attention in the field of organic chemistry. It is a highly reactive compound that has been widely used in scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Catalytic Reactions
4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic acid, pinacol ester, as a boronic acid derivative, plays a significant role in catalytic reactions. For instance, aryl pinacolboronic esters are used in rhodium-catalyzed enantioselective intramolecular hydroarylation of unactivated ketones. This application serves as a complement to traditional nucleophiles like Grignards and zinc reagents for intramolecular additions to unactivated ketones, highlighting the utility of boronic acids in complex organic syntheses (Gallego & Sarpong, 2012).
Analytical Challenges and Strategies
Boronic acid pinacol esters present unique analytical challenges due to their facile hydrolysis. This has necessitated the development of unconventional strategies for their analysis, especially in purity assessment. For instance, the stability and solubility issues of these compounds have led to the use of highly basic mobile phases in chromatographic methods (Zhong et al., 2012).
Suzuki Polycondensation
In the field of polymer chemistry, thiophenebisboronic derivatives, including esters like this compound, are used in Suzuki polycondensations. This process is crucial for preparing well-defined alternating thiophene−phenylene copolymers, demonstrating the significance of boronic esters in polymer synthesis (Jayakannan, Dongen, & Janssen, 2001).
Synthesis of Complex Molecules
Boronic esters are pivotal in the total synthesis of complex molecules, particularly in cross-coupling reactions. Their application extends to the synthesis of diverse compounds, such as benzene- and pyridinediboronic acids, through reactions with organotin compounds. This showcases their versatility in organic synthesis (Mandolesi et al., 2002).
Polymer Synthesis
In the realm of polymer science, boronic esters like this compound, are used as monomers in Suzuki-Miyaura polymerization reactions. Their role in synthesizing regioregular polymers, such as poly(3-hexylthiophene-2,5-diyl), highlights their importance in developing advanced polymeric materials (Carrillo, Ingleson, & Turner, 2015).
Eigenschaften
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO6S/c1-15(2,3)23-14(21)19-10-9-11(26-12(10)13(20)22-8)18-24-16(4,5)17(6,7)25-18/h9H,1-8H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKHNVGOVMVCPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methanesulfonamidophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2747089.png)
![4-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2747090.png)

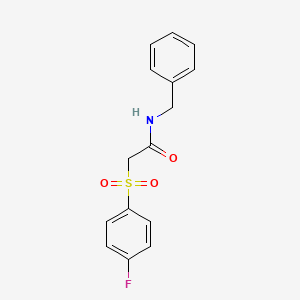
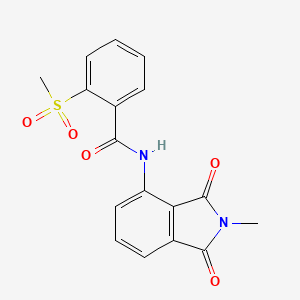
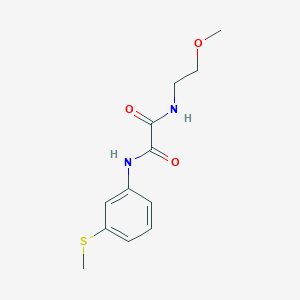
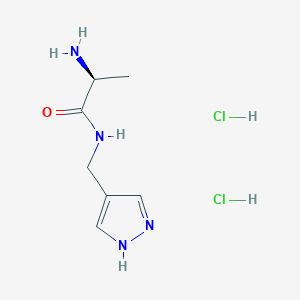
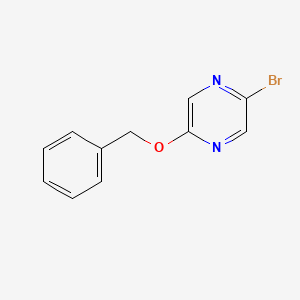
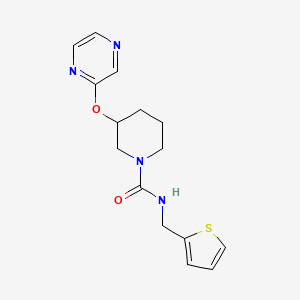
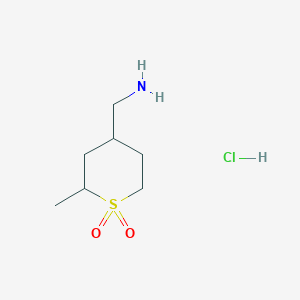
![(1R,5S)-3-(methylsulfonyl)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2747108.png)
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2747109.png)

